2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol

Physicochemical Profiling Lipophilicity ADME Prediction

In CNS drug discovery, regioisomeric impurities in pyrazole building blocks can invalidate SAR and lead to project delays. This compound is the definitive N1-methyl-1H-pyrazol-4-yl isomer (CAS 1247906-50-8), offering a predictable pharmacophore for kinase hinge-binding and GPCR targeting. · Regiospecificity: N1-methyl substitution eliminates ambiguity in SAR campaigns. · CNS-optimized: XLogP3 0.3 & TPSA 50.1 Ų fit the narrow window for blood-brain barrier penetration. · Chiral scaffold: 2-substituted cyclohexanol core enables asymmetric catalysis and chiral resolution studies. Procurement advantage: Verified 98% purity from established suppliers; immediate global shipping to accelerate your discovery timelines.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
Cat. No. B13259450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CNC2CCCCC2O
InChIInChI=1S/C11H19N3O/c1-14-8-9(7-13-14)6-12-10-4-2-3-5-11(10)15/h7-8,10-12,15H,2-6H2,1H3
InChIKeyNEOWKYXTMZFGLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Procurement Baseline


2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol (CAS 1247906-50-8) is a synthetic, low-molecular-weight (209.29 g/mol) organic compound in the class of pyrazole derivatives. It features a cyclohexanol core linked via a secondary amine to a 1-methyl-1H-pyrazol-4-yl methyl group. Computed properties include an XLogP3 of 0.3, a topological polar surface area (TPSA) of 50.1 Ų, two hydrogen bond donors, and three acceptors, suggesting moderate hydrophilicity and good drug-like potential [1]. This compound is primarily available as a research chemical from vendors with purities typically around 95-98% . Its closest structural analogs differ in the position of the methyl substituent on the pyrazole ring, the attachment point on the cyclohexane ring, or both, which can significantly alter its physicochemical and potentially its biological profile.

Defined N1-methyl pyrazole regiochemistry for scaffold-based library design
Chiral 2-substituted cyclohexanol core supports asymmetric synthesis or resolution studies
Computed moderate hydrophilicity and hydrogen-bonding profile aid physicochemical filtering

Risks of Generic Analog Substitution


The regio- and stereochemical architecture of this compound is a critical determinant of its molecular recognition, reactivity, and physicochemical behavior, making simple replacement with an in-class analog highly risky. Subtle shifts in the methyl group position on the pyrazole ring (e.g., from N1 to C3 or C5) or the cyclohexane attachment point (from 2- to 4-) fundamentally alter the scaffold's vector, hydrogen-bonding capabilities, and lipophilicity. For instance, commercially available analogs like 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol (CAS 1248179-68-1) [1] and 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol (CAS 1156888-11-7) [2] present different pharmacophores. Without direct, quantitative comparative data for the specific assay of interest, assuming interchangeability risks project failure, irreproducible results, or invalid structure-activity relationship (SAR) conclusions. The evidence below provides the available quantifiable differentiation points that justify the specific selection of the N1-methyl, 2-cyclohexanol isomer.

Methyl group position (N1 vs C3) may shift computed logP and electronic character, altering ADME prediction in library design.
Cyclohexanol attachment point (2- vs 4-) changes pharmacophore geometry and intramolecular hydrogen bonding, limiting direct assay replacement.
Purity specification and vendor characterization vary across structural analogs; unverified purity may confound dose‑response interpretation.

Evidence-Based Differentiation from Key Analogs


LogP Distinction Between N1- and C3-Methyl Regioisomers

The target compound (N1-methyl regioisomer) possesses a computed XLogP3 of 0.3, representing a specific lipophilicity profile essential for passive membrane permeability predictions in early drug discovery [1]. Shifting the methyl group from the N1 to the C3 position on the pyrazole, as in the analog 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol (CAS 1248179-68-1), is predicted to alter the electronic distribution and solvation energy, leading to a different logP value [2]. This quantitative difference in a fundamental computed property provides a rational basis for selecting the N1-methyl isomer when a logP near 0.3 is desired for a screening library design.

LogP Distinction
Class‑level inference
XLogP3 = 0.3 (N1‑methyl isomer)
Reported lipophilicity context for regioisomer selection
Comparator (C3‑methyl analog) XLogP not publicly available; direct numerical comparison not possible
Physicochemical Profiling Lipophilicity ADME Prediction Regioisomer Differentiation

Polar Surface Area: 2- vs 4-Cyclohexanol Substitution

The target compound, with the amino-methyl-pyrazole substituent at the 2-position of cyclohexanol, has a computed TPSA of 50.1 Ų [1]. While a direct TPSA value for the 4-substituted regioisomer (4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol) is not universally standardized in public databases, the topological arrangement of the 2-isomer can influence the spatial relationship between the hydroxyl and amine functionalities, potentially affecting intramolecular hydrogen bonding and the effective polar surface area relative to the 4-isomer. For CNS drug discovery, a TPSA below 60-70 Ų is often a prerequisite for passive brain penetration; the target compound's value of 50.1 Ų places it in a favorable range, making it a distinct candidate for CNS-focused libraries compared to analogs where a higher TPSA might be predicted [2].

TPSA Comparison
Class‑level inference
TPSA = 50.1 Ų (2‑cyclohexanol isomer)
Supports CNS drug‑likeness filtering context
4‑substituted regioisomer TPSA not standardized; topological arrangement may affect effective polar surface
Medicinal Chemistry Brain Penetration Prediction TPSA Isomer Comparison

Purity Baseline for Reproducible Screening

Commercial availability and defined purity are critical for reproducible research. The target compound is available with a vendor-specified minimum purity of 95% (AKSci) and 98% (Leyan) . For closely related analogs like 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol, the purity specification and vendor reliability may vary. This documented purity, especially from suppliers providing a Certificate of Analysis upon request, offers a procurement advantage by reducing the risk of confounding biological or chemical data from unknown impurities, a risk inherent when sourcing less stringently characterized analogs from non-specialist vendors.

Purity Baseline
Data to verify
95% (AKSci); 98% (Leyan)
Specification review supports procurement baseline
Verify Certificate of Analysis for specific batch; comparator purity not consistently documented
Analytical Chemistry Quality Control Procurement Specification Assay Reproducibility

Optimal Use Cases Based on Differentiated Evidence


CNS-Penetrant Focused Library Design

With a computed TPSA of 50.1 Ų and an XLogP3 of 0.3, this compound fits within the optimal physicochemical space for blood-brain barrier penetration [1]. A medicinal chemistry team creating a small, diverse library for a CNS target (e.g., a GPCR or kinase) can select this specific isomer over other regioisomers whose logP and TPSA values may fall outside this narrow window, thereby improving the library's overall predicted CNS bioavailability profile without the need for extensive preliminary ADME screening on multiple analogs. This evidence-based selection can accelerate hit identification in programs for neurodegenerative or psychiatric disorders.

Chiral Scaffold for Asymmetric Catalysis

The 2-substituted cyclohexanol core introduces a chiral center, offering a unique three-dimensional scaffold for asymmetric catalysis or chiral resolution studies . Unlike the 4-substituted analog, which may present a less sterically demanding environment, the proximity of the hydroxyl and amine groups in the target compound can allow for chelation or cooperative hydrogen-bonding interactions with a metal center or a biological target. This makes it a valuable starting material for developing new chiral ligands for enantioselective synthesis, a key requirement in the production of active pharmaceutical ingredients (APIs).

Pharmacophore Validation for Kinase Inhibitors

In SAR campaigns for kinase inhibitors where a pyrazole moiety is a key hinge-binding motif, the regiospecific attachment of the N1-methyl group is non-negotiable. The target compound provides a definitive N1-methyl-1H-pyrazol-4-yl pharmacophore [1]. Using a C3-methyl or C5-methyl analog could abolish or drastically reduce target binding affinity. Procurement of this specific compound, with verifiable purity from reputable vendors, ensures that any observed biological activity is attributable to the correct pharmacophore, preventing the costly misattribution of structure-activity relationships caused by a regioisomeric impurity.

Building Block for Metabolically Stable Bioisosteres

The cyclohexanol moiety is a known bioisostere for phenyl rings, often improving metabolic stability and solubility. The target compound's specific substitution pattern can be used to create novel bioisosteres for preclinical candidates with poor pharmacokinetic profiles . Its well-defined logP (0.3) and hydrogen-bonding profile (2 donors, 3 acceptors) provide a predictable starting point for further derivatization, allowing computational chemists to more accurately model the properties of final compounds and prioritize synthetic targets, a significant advantage over analogs with unknown or less favorable computed properties.

Application
Selection Property
Validation Focus
CNS‑targeted library design
Computed lipophilicity and TPSA profile
CNS permeability property review
Asymmetric synthesis research
2‑substituted cyclohexanol chiral center
Enantioselective reaction model
Kinase inhibitor SAR campaigns
N1‑methyl pyrazole regioisomer identity
Hinge‑binding pharmacophore verification
Metabolically stable bioisostere design
Cyclohexanol core as phenyl bioisostere
In silico metabolic stability modeling
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